(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
CAS No.: 68512-26-5
Cat. No.: VC13339937
Molecular Formula: C22H44O17
Molecular Weight: 580.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68512-26-5 |
|---|---|
| Molecular Formula | C22H44O17 |
| Molecular Weight | 580.6 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol |
| Standard InChI | InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1 |
| Standard InChI Key | DNZMDASEFMLYBU-RNBXVSKKSA-N |
| Isomeric SMILES | C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O |
| SMILES | C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O |
| Canonical SMILES | C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound consists of two distinct moieties:
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Oxane-derived core: The (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol component features a six-membered oxane ring with hydroxyl groups at positions 2, 3, 4, and 5, and a hydroxymethyl substituent at position 6. Its stereochemistry is critical to its biochemical interactions .
-
Ether-linked side chain: The 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol moiety contains a central oxane ring substituted with four 2-hydroxyethoxy groups and a methoxyethanol side chain. This structure enhances hydrophilicity and potential hydrogen-bonding capacity .
Table 1: Key Structural Features
| Component | Functional Groups | Stereochemical Configuration |
|---|---|---|
| Oxane core | 4 hydroxyl, 1 hydroxymethyl | 2S, 3R, 4S, 5S, 6R |
| Ether-linked side chain | 4 × 2-hydroxyethoxy, 1 methoxyethanol | 2R, 3R, 4S, 5R, 6S |
Synthesis and Production
Table 2: Predicted Synthetic Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Stereochemical control | Use of chiral catalysts (e.g., Sharpless-type) |
| Solubility issues | Polar aprotic solvents (DMF, DMSO) |
| Purification complexity | High-performance liquid chromatography (HPLC) |
Physicochemical Properties
Molecular and Bulk Characteristics
Data from crystallographic and computational analyses reveal:
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular formula | C₂₄H₄₂O₂₁ (core) + C₂₉H₅₂O₁₇ (side chain) |
| Molecular weight | 666.60 g/mol (core) + 1063.20 g/mol (side chain) |
| Topological polar surface area | 348.00 Ų (core) |
| LogP (XLogP) | -8.00 (core) |
| Hydrogen bond donors/acceptors | 14/21 (core) |
| Rotatable bonds | 11 (core) |
Pharmacokinetic and Toxicity Predictions
ADMET Profiling
Computational models (admetSAR 2.0) predict the following properties for the core structure :
Table 4: ADMET Predictions
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human intestinal absorption | Low | 96.85 |
| Blood-brain barrier penetration | Moderate | 67.50 |
| Oral bioavailability | Poor | 78.57 |
| Mitochondrial localization | Likely | 77.96 |
| OATP1B1 inhibition | Probable | 87.73 |
Biological Interactions and Applications
Mechanistic Insights
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Enzyme interactions: The hydroxyl-rich structure may inhibit carbohydrate-processing enzymes (e.g., glycosidases) via competitive binding .
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Antimicrobial potential: Structural analogs demonstrate activity against Gram-positive bacteria, likely through membrane disruption .
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Drug delivery: High hydrophilicity and moderate BBB penetration suggest utility in CNS-targeted formulations .
Comparative Analysis with Analogues
Table 5: Functional Comparison to Common Polyols
| Compound | Hydroxyl Groups | Key Applications |
|---|---|---|
| D-Mannitol | 6 | Diuretic, antioxidant |
| Target compound (core) | 5 | Enzyme inhibition |
| Xylitol | 5 | Sweetener, antimicrobial |
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